molecular formula C16H16F3NO3S2 B2408600 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396883-68-3

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2408600
CAS No.: 1396883-68-3
M. Wt: 391.42
InChI Key: YUMVTLWPIQNSJA-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a trifluoromethoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia.

    Introduction of the thiophene ring: This can be achieved by reacting the cyclopropylamine with 2-bromoethyl thiophene under basic conditions to form N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine.

    Sulfonamide formation: The final step involves the reaction of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with nucleophiles replacing the trifluoromethoxy group.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-13-5-7-15(8-6-13)25(21,22)20(12-3-4-12)10-9-14-2-1-11-24-14/h1-2,5-8,11-12H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMVTLWPIQNSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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